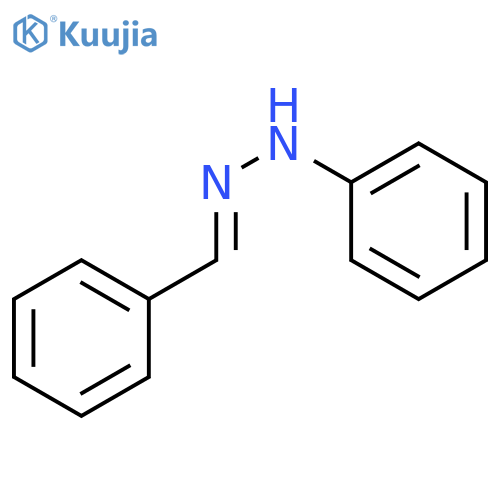Cas no 588-64-7 (Benzaldehyde, phenylhydrazone)

Benzaldehyde, phenylhydrazone structure
商品名:Benzaldehyde, phenylhydrazone
Benzaldehyde, phenylhydrazone 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,2-phenylhydrazone
- 1-Benzylidene-2-phenylhydrazine
- Benzaldehyde Phenylhydrazone
- Benzaldehyde Phenylhydrazone
- Diphenylhydrazone
- N-Benzylidene-N'-phenylhydrazine
- NSC 37088
- Benzaldehyde, phenylhydrazone
- Benzaldehyde, 2-phenylhydrazone
- Benzalphenylhydrazin
- benzaldehyde-phenylhydrazone
- N-(benzylideneamino)aniline
- JGOAZQAXRONCCI-UHFFFAOYSA-N
- AK167459
- NSC37088
- N-Phenyl-N'-benzylidenehydrazine
- AKOS000281745
- LS-14192
- CHEMBL1316039
- B0014
- SCHEMBL42159
- NSC-37088
- Benzylidenephenylhydrazine
- 1-Phenyl-2-(phenylmethylidene)hydrazine
- Benzalphenylhydrazine
- 588-64-7
- MFCD00051318
- N-[(Z)-(phenylmethylene)amino]aniline
- JGOAZQAXRONCCI-SDNWHVSQSA-N
- DS-9517
- CS-0156495
-
- MDL: MFCD00051318
- インチ: 1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H
- InChIKey: JGOAZQAXRONCCI-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N=C([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 196.10000
- どういたいしつりょう: 196.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 24.4
じっけんとくせい
- 色と性状: 無色針晶
- 密度みつど: 1.16 g/cm3
- ゆうかいてん: 158-160 ºC (cyclohexane )
- ふってん: 327.5°C at 760 mmHg
- フラッシュポイント: 151.9°C
- 屈折率: 1.5014 (estimate)
- ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、
- PSA: 24.39000
- LogP: 3.20560
Benzaldehyde, phenylhydrazone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD115379)
Benzaldehyde, phenylhydrazone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227135-25g |
1-Benzylidene-2-phenylhydrazine |
588-64-7 | 97% | 25g |
¥ňǷƜř | 2023-07-25 | |
| eNovation Chemicals LLC | D759772-100g |
1-Benzylidene-2-phenylhydrazine |
588-64-7 | 97% | 100g |
$330 | 2024-06-07 | |
| Apollo Scientific | OR923751-5g |
Benzaldehyde phenylhydrazone |
588-64-7 | 97% | 5g |
£52.00 | 2023-09-01 | |
| Apollo Scientific | OR923751-25g |
Benzaldehyde phenylhydrazone |
588-64-7 | 97% | 25g |
£125.00 | 2024-07-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870265-5g |
Benzaldehyde Phenylhydrazone |
588-64-7 | 98% | 5g |
174.60 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-1g |
Benzaldehyde, phenylhydrazone |
588-64-7 | >98.0%(HPLC) | 1g |
¥37.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0014-25g |
Benzaldehyde, phenylhydrazone |
588-64-7 | 98.0%(LC) | 25g |
¥890.0 | 2022-05-30 | |
| 1PlusChem | 1P003OH4-25g |
1-Benzylidene-2-phenylhydrazine |
588-64-7 | >98.0%(HPLC) | 25g |
$42.00 | 2025-02-20 | |
| Aaron | AR003OPG-5g |
1-Benzylidene-2-phenylhydrazine |
588-64-7 | 97% | 5g |
$25.00 | 2025-01-22 | |
| A2B Chem LLC | AB70888-1g |
Benzaldehyde phenylhydrazone |
588-64-7 | 95% | 1g |
$30.00 | 2024-04-19 |
Benzaldehyde, phenylhydrazone 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
588-64-7 (Benzaldehyde, phenylhydrazone) 関連製品
- 553-74-2(2-Aminobenzaldehyde phenylhydrazone)
- 34015-48-0(Lysine, methyl ester,hydrochloride (1:2))
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:588-64-7)BENZALDEHYDE PHENYLH

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:588-64-7)苯甲醛苯腙

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ